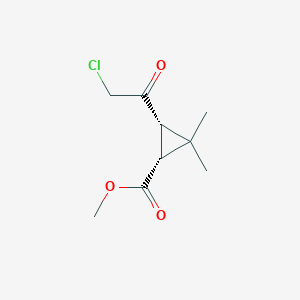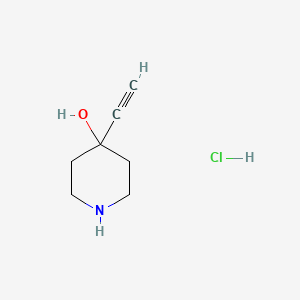
Methyl (1R,3S)-3-(2-chloroacetyl)-2,2-dimethylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,3S)-3-(2-chloroacetyl)-2,2-dimethylcyclopropane-1-carboxylate, also known as MCC, is a chemical compound that has been extensively studied for its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Toxicity Studies
Methyl (1R,3S)-3-(2-chloroacetyl)-2,2-dimethylcyclopropane-1-carboxylate and its related compounds have been a subject of interest in various scientific research domains. One significant area is the study of fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) due to their potential nephrotoxicity and testicular toxicity. These compounds have been detected in various food categories and even in human breast milk, indicating possible absorption and distribution in human organs and tissues. Research in this area focuses on analytical methods, exposure biomarkers, absorption, metabolism, toxicities, formation mechanisms, and mitigation strategies (Gao et al., 2019).
Applications in Agriculture
The compound and its derivatives have also found applications in agriculture. For instance, 1-methylcyclopropene (1-MCP) has been recognized as an inhibitor of ethylene action, significantly impacting the ripening process of various fruits, vegetables, and floriculture crops. The effective concentration of 1-MCP is low and varies depending on the species, making it a potent tool for controlling the ripening process and maintaining product quality (Blankenship & Dole, 2003).
Energy Storage and Electrochemical Technologies
In the field of electrochemical technologies, research has been conducted on Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), like AlCl3–1-ethyl-3-methylimidazolium chloride. These compounds, including various chloroaluminate mixtures, have been gaining attention due to their applications in electroplating and energy storage. The progress in this domain builds on earlier research but brings new insights and findings through the application of state-of-the-art technologies, highlighting the potential of these compounds in modern electrochemical applications (Tsuda, Stafford, & Hussey, 2017).
Food Safety and Preservation
The stabilization and controlled release of gaseous/volatile active compounds, such as 1-MCP and ethylene, play a crucial role in the pre-harvest and postharvest management of fresh produce. Research in this area focuses on developing various formulations and compositions to stabilize and control the release of these active compounds to improve the safety and quality of fresh produce (Chen, Chen, Ray, & Yam, 2020).
Environmental Impact and Remediation
Studies have also explored the environmental impact and potential remediation strategies for compounds related to this compound. For instance, the reactivity of methylene- and alkylidenecyclopropane derivatives has been extensively studied due to their highly strained structure, which allows unique chemical reactivity in synthetic applications, including environmental remediation (Pellissier, 2010).
Eigenschaften
IUPAC Name |
methyl (1R,3S)-3-(2-chloroacetyl)-2,2-dimethylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO3/c1-9(2)6(5(11)4-10)7(9)8(12)13-3/h6-7H,4H2,1-3H3/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIZJMBDBAKCOZ-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC)C(=O)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OC)C(=O)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






methanone](/img/structure/B2406788.png)


![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2406792.png)

![N-(2,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2406794.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2406796.png)

